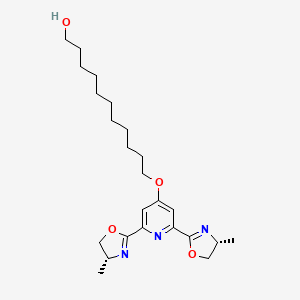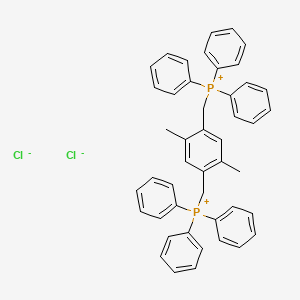![molecular formula C12H4Cl3NO3 B12883974 1,6,8-Trichloro-3-nitrodibenzo[b,d]furan CAS No. 141304-65-6](/img/structure/B12883974.png)
1,6,8-Trichloro-3-nitrodibenzo[b,d]furan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6,8-Trichloro-3-nitrodibenzo[b,d]furan is a chlorinated derivative of dibenzofuran, characterized by the presence of three chlorine atoms and one nitro group attached to the dibenzofuran core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,8-Trichloro-3-nitrodibenzo[b,d]furan typically involves the chlorination and nitration of dibenzofuran. The process begins with the chlorination of dibenzofuran to introduce chlorine atoms at the desired positions. This is followed by nitration to introduce the nitro group. The reaction conditions often involve the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and nitrating agents like nitric acid or a mixture of nitric and sulfuric acids .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
1,6,8-Trichloro-3-nitrodibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of derivatives with different functional groups replacing chlorine atoms.
Reduction: Formation of 1,6,8-Trichloro-3-aminodibenzo[b,d]furan.
Oxidation: Formation of various oxidized products depending on the reaction conditions.
科学的研究の応用
1,6,8-Trichloro-3-nitrodibenzo[b,d]furan has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,6,8-Trichloro-3-nitrodibenzo[b,d]furan involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors, modulating their signaling pathways .
類似化合物との比較
Similar Compounds
- 1,3,8-Trichloro-6-nitrodibenzo[b,d]furan
- 2,4,6-Trichloro-3-nitrodibenzo[b,d]furan
- 1,6,8-Trichloro-2-nitrodibenzo[b,d]furan
Uniqueness
1,6,8-Trichloro-3-nitrodibenzo[b,d]furan is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
特性
CAS番号 |
141304-65-6 |
|---|---|
分子式 |
C12H4Cl3NO3 |
分子量 |
316.5 g/mol |
IUPAC名 |
1,6,8-trichloro-3-nitrodibenzofuran |
InChI |
InChI=1S/C12H4Cl3NO3/c13-5-1-7-11-8(14)3-6(16(17)18)4-10(11)19-12(7)9(15)2-5/h1-4H |
InChIキー |
NBVZSAIUDUSTAV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1OC3=C2C=C(C=C3Cl)Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Dimidazo[4,5,1-kl]phenoxazin-1-yl)phenyl)diphenylphosphine oxide](/img/structure/B12883908.png)
![Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)-](/img/structure/B12883914.png)
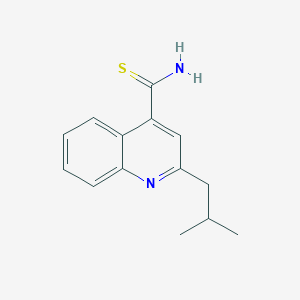
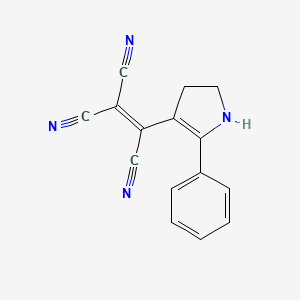
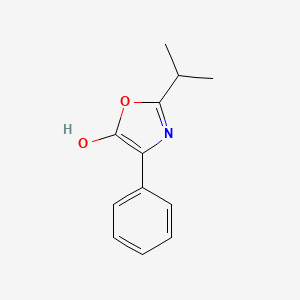


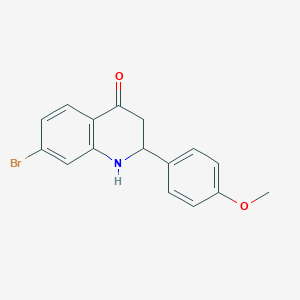
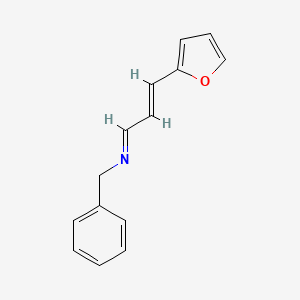
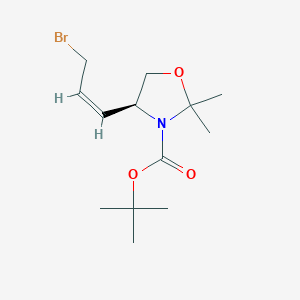
![N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12883951.png)
![6,9-dihydroxy-5-iminobenzo[g]quinolin-10(5H)-one](/img/structure/B12883959.png)
